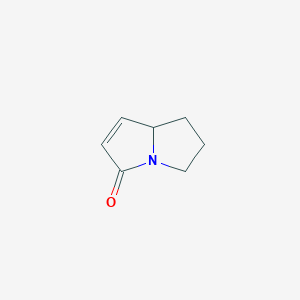

5,6,7,8-Tetrahydropyrrolizin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZBHZCORGROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reactivity Profiles of 5,6,7,8 Tetrahydropyrrolizin 3 One

Electrophilic and Nucleophilic Reactions of the Pyrrolizinone Core

The pyrrolizinone nucleus possesses both electron-rich and electron-deficient sites, enabling it to react with both electrophiles and nucleophiles. The pyrrole (B145914) moiety is characteristically electron-rich and thus prone to electrophilic substitution, while the lactam carbonyl and adjacent positions offer sites for nucleophilic attack.

Electrophilic Addition Reactions

The electron-rich nature of the pyrrole ring in dihydropyrrolizine systems makes them susceptible to attack by electrophiles. For instance, the reaction of pyrrolizin-3-one with dry hydrogen chloride proceeds via an electrophilic addition mechanism. The proton from HCl adds to the C-1 position of the pyrrole ring, leading to the formation of a carbocation intermediate which is then attacked by the chloride ion. This results in the formation of a 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net

Similarly, trifluoroacetic anhydride (B1165640) (TFAA) has been shown to react with 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine at room temperature, leading to trifluoroacetylation at the α-position (C-5) of the pyrrole ring. nbuv.gov.ua This highlights the propensity of the pyrrole nucleus within the pyrrolizine system to undergo electrophilic substitution. nbuv.gov.ua

Nucleophilic Displacement Pathways

Following electrophilic addition, the resulting products can undergo subsequent nucleophilic displacement. The 1-chloro-1,2-dihydropyrrolizin-3-one derivative formed from the reaction with HCl is a key intermediate where the newly introduced halogen is readily displaced by oxygen-based nucleophiles. researchgate.net This two-step sequence of electrophilic addition followed by nucleophilic substitution provides a versatile method for functionalizing the pyrrolizinone core. researchgate.net

The lactam carbonyl group itself represents a site for nucleophilic addition. In highly strained, bridged lactam systems, nucleophilic addition to the twisted amide bond can lead to remarkably stable tetrahedral intermediates (hemiaminals). nih.gov While 5,6,7,8-tetrahydropyrrolizin-3-one is not as strained as these bridged systems, the principle of nucleophilic attack at the carbonyl carbon remains a fundamental aspect of its reactivity, particularly with strong nucleophiles. Furthermore, studies on nucleophilic aromatic substitution (SNAr) on pyridinium (B92312) ions, which are electron-deficient heterocyclic systems, show that substitution is possible with good leaving groups. youtube.comrsc.org In the case of the pyrrolizinone core, if a strong electron-withdrawing group were present or if the pyrrole nitrogen were quaternized, nucleophilic substitution on the ring could become a more viable pathway. mt.com

Halogenation Reactions (e.g., Bromination)

The pyrrole ring of the pyrrolizinone system is readily halogenated. Studies on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have demonstrated that it can be effectively halogenated at the 5-position using N-halosuccinimides. nbuv.gov.ua The reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in dimethylformamide (DMF) at low temperatures afford the corresponding 5-halogenated products in high yields. nbuv.gov.ua

The conditions for halogenation can influence the outcome. For pyrrolizin-3-one, bromination with N-bromosuccinimide can lead to different products. researchgate.net In the presence of nucleophiles, substitution occurs, whereas under free-radical conditions, the 2-bromopyrrolizinone is formed in 55% yield. researchgate.net This illustrates the versatility of halogenation reactions in creating diverse pyrrolizinone derivatives. researchgate.netwikipedia.orglibretexts.orgresearchgate.net

Table 1: Halogenation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

| Reagent | Product | Yield |

|---|---|---|

| N-Chlorosuccinimide (NCS) | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| N-Bromosuccinimide (NBS) | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| N-Iodosuccinimide (NIS) | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

Data sourced from Klipkov, A. A.; Gerus, I. I. (2023). nbuv.gov.ua

Formylation and Azo-Coupling Reactivity

Formylation of the electron-rich pyrrole ring can be achieved through the Vilsmeier-Haack reaction. nbuv.gov.uaresearchgate.netnih.gov This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and an amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto activated aromatic rings. nbuv.gov.uakib.ac.cn Given the high electron density of the pyrrole nucleus in the pyrrolizinone system, it is expected to be an excellent substrate for this transformation, with formylation occurring at an available α-position of the pyrrole ring. wikipedia.orgnih.gov

Azo coupling is another characteristic reaction of electron-rich aromatic and heteroaromatic compounds. youtube.comnih.govnih.govresearchgate.net The reaction involves an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile. youtube.com The pyrrolizinone core, with its activated pyrrole ring, can serve as the nucleophilic coupling component. nih.govmdpi.com The reaction is anticipated to proceed readily, especially under mildly alkaline conditions which favor the coupling, to produce brightly colored azo dyes. youtube.comresearchgate.net This reactivity is synthetically useful for creating dyes and for bioconjugation applications. nih.govnih.gov

Rearrangement and Cycloaddition Reactions in Pyrrolizinone Chemistry

The unsaturated nature of the pyrrolizinone core allows it to participate in various pericyclic reactions, including rearrangements and cycloadditions, which are powerful methods for constructing complex molecular architectures.

Sigmatropic Shifts and Other Molecular Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-system. nih.govresearchgate.net These reactions are classified by an order term [i,j]. nih.gov In the context of pyrrolizidine (B1209537) alkaloid synthesis, which are structurally related to 5,6,7,8-tetrahydropyrrolizin-3-one, sigmatropic rearrangements are key strategic steps. researchgate.netnih.govkib.ac.cnyoutube.comnih.gov For example, a tandem nih.govnih.gov sigmatropic rearrangement/ nih.govresearchgate.net allyl shift has been employed in the enantioselective synthesis of the pyrrolizidine alkaloid (+)-latifoline. researchgate.net Such rearrangements are synthetically valuable for their ability to control stereochemistry and build molecular complexity in a single step. mt.comresearchgate.net

Cycloaddition reactions are another class of pericyclic reactions that are fundamental to the synthesis of cyclic compounds. The double bond within the five-membered ring of the pyrrolizinone core can act as a dipolarophile or dienophile in various cycloaddition reactions. researchgate.net For instance, [3+2] dipolar cycloadditions are a primary method for constructing five-membered heterocyclic rings and have been used to synthesize tetrahydropyrrolopyridazine structures. researchgate.net Photochemical [2+2] cycloaddition reactions involving pyrrole derivatives have also been reported to yield cyclobutane (B1203170) or oxetane (B1205548) products, depending on the reaction partner. These cycloaddition strategies offer powerful tools for elaborating the pyrrolizinone scaffold into more complex polycyclic systems. researchgate.net

Reaction Mechanisms and IntermediatesDue to the absence of studies on its reactivity, particularly in cycloaddition reactions, the subsequent investigation into its reaction mechanisms is not possible. This includes:

Control of Regioselectivity and Stereoselectivity:The factors that would govern the regiochemical and stereochemical outcomes of reactions involving this compound remain unexplored in the scientific literature.

While research exists on the synthesis and biological activities of various related nitrogen-containing heterocyclic compounds, the specific chemical reactivity profile of 5,6,7,8-Tetrahydropyrrolizin-3-one in the area of mechanistic organic chemistry, as per the requested outline, is an area that awaits scientific exploration.

Advanced Spectroscopic and Structural Characterization of 5,6,7,8 Tetrahydropyrrolizin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be crucial for the structural assignment of 5,6,7,8-Tetrahydropyrrolizin-3-one.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The integration of these signals would indicate the number of protons in each set, while the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons. For the tetrahydropyrrolizine ring system, complex splitting patterns would be anticipated for the aliphatic protons at positions 5, 6, 7, and 8 due to their diastereotopic relationships and coupling with adjacent protons.

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shift values would help to distinguish between sp²-hybridized carbons of the α,β-unsaturated ketone system and the sp³-hybridized carbons of the saturated portion of the bicyclic ring. The carbonyl carbon (C3) would be expected to resonate at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydropyrrolizin-3-one

| Atom | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | |||

| H-2 | |||

| H-5 | |||

| H-6 | |||

| H-7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydropyrrolizin-3-one

| Atom | Predicted Shift (ppm) |

|---|---|

| C-1 | |

| C-2 | |

| C-3 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 |

Note: The data in the tables above is hypothetical and serves as an illustration of the type of information that would be obtained from NMR spectroscopy. Actual experimental values are not available.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

A crystallographic study would also reveal details about the planarity of the pyrrolizinone ring system and the conformation of the five-membered rings. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing can also be elucidated. No published crystal structure for 5,6,7,8-Tetrahydropyrrolizin-3-one is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 5,6,7,8-Tetrahydropyrrolizin-3-one would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the α,β-unsaturated ketone chromophore. nih.gov

The π → π* transition, which is typically of high intensity, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron (from the oxygen atom) to a π* antibonding orbital. The position of the absorption maximum (λmax) is influenced by the solvent polarity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrum of 5,6,7,8-Tetrahydropyrrolizin-3-one, the molecular ion peak (M⁺) would confirm the molecular formula.

The fragmentation of the molecular ion would be expected to occur via characteristic pathways for cyclic ketones and nitrogen-containing heterocyclic compounds. Common fragmentation patterns could include the loss of small neutral molecules such as carbon monoxide (CO) or ethylene (B1197577) (C₂H₄), as well as cleavage of the bicyclic ring system. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. researchgate.net

Computational Chemistry and Theoretical Investigations of 5,6,7,8 Tetrahydropyrrolizin 3 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 5,6,7,8-tetrahydropyrrolizin-3-one, DFT calculations offer a detailed understanding of its fundamental molecular characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis involves geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For cyclic systems like 5,6,7,8-tetrahydropyrrolizin-3-one, this process is crucial for identifying the preferred conformation. The tetrahydropyrazine (B3061110) ring, a related heterocyclic system, is known to exist as a mixture of half-chair conformations. nih.gov Similarly, the fused ring system of 5,6,7,8-tetrahydropyrrolizin-3-one likely possesses conformational flexibility. nih.govcore.ac.uk

Computational studies on related heterocyclic structures have demonstrated that different theoretical models can sometimes yield varying results regarding the most stable conformation. core.ac.uk Therefore, employing robust basis sets and functionals within the DFT framework, such as B3LYP/6-311+G**, is essential for achieving accurate structural predictions. nih.gov The optimization process provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. Advanced computational models can even help to circumvent traditional, more expensive methods for conformational analysis. arxiv.org

Table 1: Representative Optimized Geometric Parameters for a Tetrahydropyrrolizine-like Structure (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | C-C (ring junction) | 1.54 Å |

| Bond Angle | C-N-C | 109.5° |

| Dihedral Angle | H-C-C-H (in saturated ring) | 55.0° |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual calculated values for 5,6,7,8-tetrahydropyrrolizin-3-one would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electron Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy and spatial distribution of these orbitals provide critical information about a molecule's electronic behavior.

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap, in contrast, implies that the molecule is more polarizable and reactive. researchgate.net

For 5,6,7,8-tetrahydropyrrolizin-3-one, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The carbonyl group and the nitrogen atom are expected to play significant roles in the electronic distribution of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 eV |

Note: These are example values and would need to be determined by specific DFT calculations for 5,6,7,8-tetrahydropyrrolizin-3-one. The magnitude of the gap provides insight into the molecule's reactivity. wuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For 5,6,7,8-tetrahydropyrrolizin-3-one, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This would identify it as a primary site for interaction with electrophiles. The areas around the hydrogen atoms would exhibit positive potential. MEP analysis complements FMO theory by providing a more intuitive picture of the molecule's electrostatic landscape and its implications for intermolecular interactions and chemical reactivity. researchgate.net

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). researchgate.netmdpi.com

For 5,6,7,8-tetrahydropyrrolizin-3-one, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing chromophores like the carbonyl group and the pyrrole (B145914) ring system. researchgate.net The accuracy of these predictions is often dependent on the choice of functional and basis set, and it is common to benchmark the computational results against experimental data. mdpi.commdpi.com

Table 3: Predicted UV-Vis Absorption Data from TD-DFT (Illustrative)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| 285 | 0.05 | n → π |

| 230 | 0.45 | π → π |

Note: This table provides hypothetical data. Actual TD-DFT calculations would be necessary to predict the specific UV-Vis spectrum of 5,6,7,8-tetrahydropyrrolizin-3-one.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov This includes the identification of reactants, products, intermediates, and, most importantly, transition states.

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orglibretexts.orgpressbooks.pub The transition state is the highest point on the minimum energy path connecting reactants and products. libretexts.org

Activation Energy and Gibbs Free Energy Calculations

A key aspect of theoretical reaction mechanism studies is the calculation of activation energies (Ea) and Gibbs free energies of activation (ΔG‡). libretexts.org The activation energy represents the energy barrier that must be overcome for a reaction to occur. youtube.com A lower activation energy corresponds to a faster reaction rate. libretexts.org DFT calculations can accurately determine the energies of the reactants and the transition state, thereby providing a quantitative measure of the activation energy.

The Gibbs free energy of activation includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the energy barrier. libretexts.org Calculating ΔG‡ provides a more complete picture of the reaction's feasibility under specific temperature conditions. youtube.com For a multi-step reaction, computational analysis can identify the rate-determining step, which is the step with the highest activation energy barrier. youtube.comyoutube.com

For reactions involving 5,6,7,8-tetrahydropyrrolizin-3-one, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon, DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the associated activation barriers. This information is invaluable for understanding the molecule's reactivity and for designing new synthetic routes.

Regioselectivity and Stereoselectivity Predictions

Information regarding the regioselectivity and stereoselectivity predictions for 5,6,7,8-Tetrahydropyrrolizin-3-one based on computational and theoretical studies is not available in the reviewed scientific literature.

Synthetic Utility and Applications of 5,6,7,8 Tetrahydropyrrolizin 3 One As a Versatile Synthon

Construction of Pyrrolizidine (B1209537) and Indolizidine Alkaloid Core Structures

The pyrrolizidine and indolizidine ring systems are common structural motifs found in a wide variety of biologically active natural products. The inherent bicyclic structure of 5,6,7,8-tetrahydropyrrolizin-3-one makes it an ideal starting material for the synthesis of these alkaloid cores.

Researchers have successfully utilized 5,6,7,8-tetrahydropyrrolizin-3-one and its derivatives to access the fundamental skeletons of both pyrrolizidine and indolizidine alkaloids. scispace.comdocumentsdelivered.com These alkaloids are of significant interest due to their diverse biological activities. researchgate.net Synthetic strategies often involve the stereocontrolled reduction of the lactam functionality and subsequent modifications to the pyrrolidine (B122466) ring to achieve the desired target molecule.

For instance, the intramolecular cycloaddition of azides with electron-rich 1,3-dienes has been shown to be an effective method for constructing the core structures of pyrrolizidines and indolizidines. scispace.com This approach, which can be viewed as a synthetic equivalent of a nitrene-diene cycloaddition, allows for the one-step formation of the bicyclic system. scispace.com The presence of an electron-donating group on the diene is crucial to prevent undesirable rearrangement reactions. scispace.com

Furthermore, various catalytic methods, such as nickel-catalyzed [4+2] cycloadditions, have been developed to synthesize these alkaloid cores with high efficiency and stereoselectivity. researchgate.net These methods often start from readily available chiral precursors and allow for the late-stage introduction of key functional groups.

Table 1: Examples of Alkaloid Core Structures Synthesized from 5,6,7,8-Tetrahydropyrrolizin-3-one Derivatives

| Alkaloid Core | Synthetic Strategy | Key Features |

| Pyrrolizidine | Intramolecular Azide-Diene Cycloaddition | One-pot formation of the bicyclic system. scispace.com |

| Indolizidine | Nickel-Catalyzed [4+2] Cycloaddition | High diastereoselectivity and access to functionalized derivatives. researchgate.net |

| Mitomycin | Not explicitly detailed in the provided context. | documentsdelivered.com |

Scaffold for Complex Heterocyclic Systems and Natural Product Synthesis

Beyond its utility in constructing the basic alkaloid skeletons, 5,6,7,8-tetrahydropyrrolizin-3-one serves as a versatile scaffold for the synthesis of more complex heterocyclic systems and the total synthesis of natural products. kib.ac.cn Its functionalizable lactam and the potential for introducing substituents at various positions on the pyrrolidine ring allow for the elaboration into a wide range of intricate molecular architectures.

The synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, highlights the utility of this scaffold. nih.gov These syntheses often involve the strategic introduction of hydroxyl groups and other functionalities onto the core structure derived from a 5,6,7,8-tetrahydropyrrolizin-3-one precursor. nih.gov

The development of new synthetic methods for functionalized pyrrolizidine and indolizidine alkaloids often relies on the creative use of this building block. documentsdelivered.com These methods may involve tandem reactions, cycloadditions, or other strategic bond-forming reactions to build up the complexity of the target molecule.

Role as a Carbon-Building Block in Organic Synthesis

In a broader sense, 5,6,7,8-tetrahydropyrrolizin-3-one can be considered a C7N building block, providing a pre-organized framework of carbon and nitrogen atoms. This is conceptually similar to how simpler molecules like dihydroxyacetone are utilized as C3 building blocks in the synthesis of carbohydrates and other complex molecules. researchgate.net The rigid bicyclic structure of the pyrrolizinone derivative offers a higher level of stereochemical control compared to more flexible acyclic building blocks.

The application of such building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules from smaller, readily available fragments. mdpi.com The use of 5,6,7,8-tetrahydropyrrolizin-3-one in this context allows for the rapid assembly of the core of the target molecule, with subsequent functionalization providing access to a variety of analogs.

Development of Novel Heterocyclic Ensembles

The reactivity of the lactam and the potential for functionalization of the pyrrolidine ring of 5,6,7,8-tetrahydropyrrolizin-3-one make it a valuable starting point for the development of novel heterocyclic ensembles. These are molecules that contain multiple heterocyclic rings, often fused together, which can lead to unique chemical and biological properties.

For example, the synthesis of new heterocyclic systems has been achieved by building upon the core of 5,6,7,8-tetrahydroisoquinolines, which share a similar bicyclic structure. researchgate.net Similar strategies can be envisioned starting from 5,6,7,8-tetrahydropyrrolizin-3-one to access novel fused heterocyclic systems. The development of new synthetic methods, such as domino reactions, "click" chemistry, and retro-Diels-Alder reactions, provides powerful tools for the construction of these complex molecules. nih.gov

The synthesis of novel heterocyclic compounds is an active area of research, driven by the need for new molecules with potential applications in medicine and materials science. researchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov The versatility of 5,6,7,8-tetrahydropyrrolizin-3-one as a starting material ensures its continued importance in this field.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Key Product | Reference |

|---|---|---|---|---|

| Palladium Arylation | Pd(PPh₃)₄, dioxane | 74 | 3-Aryl-8-oxo-tetrahydroindolizine | |

| One-Pot Heterocyclization | tert-Butylamine borane | 98 | 5,6,7,8-Tetrahydroindolizine | |

| Amine Condensation | Pyridine reflux | 70 | Pyrazolo-pyrimidinone derivatives |

What spectroscopic techniques are recommended for characterizing 5,6,7,8-Tetrahydropyrrolizin-3-one derivatives?

Basic Research Question

Robust characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) resolve proton environments and carbon frameworks. For example, 3-phenyl-5,6,7,8-tetrahydroindolizine shows distinct aromatic (δ 7.2–7.5 ppm) and aliphatic (δ 2.8–3.1 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₅H₁₄N₂O requires [M+H]⁺ = 239.1184; observed 239.1182) .

- Infrared Spectroscopy (IR) : Confirms carbonyl (ν ~1700 cm⁻¹) and C-N (ν ~1250 cm⁻¹) stretches .

How can researchers address contradictions in spectroscopic data when characterizing novel analogs?

Advanced Research Question

Contradictions often arise from stereochemistry, tautomerism, or impurities. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity (e.g., distinguishing regioisomers in tetrahydroimidazo[1,2-a]pyridines) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for (6R,7aR)-3-phenyltetrahydro-pyrrolo-oxazol-5-one derivatives .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .

What strategies optimize reaction yields for palladium-catalyzed syntheses?

Advanced Research Question

Yield optimization involves:

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance steric control in arylations .

- Solvent Effects : Polar aprotic solvents (dioxane, DMF) improve catalyst activity .

- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes side reactions in multi-step protocols .

Q. Table 2: Palladium-Catalyzed Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Ligand | XPhos | +15% | |

| Solvent | Dioxane | +20% | |

| Temperature | 80°C → 120°C gradient | +10% |

How can stereochemical outcomes be controlled in synthesis?

Advanced Research Question

Stereocontrol is achieved via:

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, as in the synthesis of (6R,7aR)-pyrrolo-oxazolones .

- Asymmetric Catalysis : Chiral Pd catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity in cyclizations .

- Crystallization-Induced Diastereomer Resolution : Selective precipitation of one diastereomer using chiral acids (e.g., tartaric acid) .

What are the stability considerations for storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.